Morpholine, 4-dodecyl-, hydrochloride
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Overview
Description
Morpholine, 4-dodecyl-, hydrochloride: is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic compounds containing both amine and ether functional groups. This specific compound features a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the morpholine ring, and it is present as a hydrochloride salt. It is used in various industrial applications, including as a flotation agent in mineral processing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholine, 4-dodecyl-, hydrochloride typically involves the reaction of morpholine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of dodecyl chloride, displacing the chloride ion and forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The product is then purified by recrystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-dodecyl-, hydrochloride undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of morpholine derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Morpholine, 4-dodecyl-, hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of surfactants and emulsifiers. It is also employed in the synthesis of other heterocyclic compounds.
Biology: In biological research, this compound is used as a model compound to study the behavior of morpholine derivatives in biological systems. It is also investigated for its potential antimicrobial properties.
Medicine: While not widely used in medicine, morpholine derivatives have been explored for their potential therapeutic applications, including as antifungal and anticancer agents.
Industry: In the industrial sector, this compound is used as a flotation agent in the mining industry to separate valuable minerals from ores. It is also used as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of morpholine, 4-dodecyl-, hydrochloride involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis and death in microbial cells. Additionally, the morpholine ring can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Piperidine: Another heterocyclic compound with a six-membered ring containing nitrogen. Piperidine is more basic and nucleophilic compared to morpholine.
Pyrrolidine: A five-membered nitrogen-containing heterocycle. Pyrrolidine is less sterically hindered and more reactive than morpholine.
Tetrahydrofuran: An ether with a five-membered ring. It lacks the amine functionality present in morpholine.
Uniqueness: Morpholine, 4-dodecyl-, hydrochloride is unique due to the presence of both the morpholine ring and the long dodecyl chain. This combination imparts unique amphiphilic properties, making it useful as a surfactant and flotation agent. The hydrochloride salt form enhances its solubility in water, further broadening its range of applications.
Properties
CAS No. |
5536-06-1 |
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Molecular Formula |
C16H34ClNO |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
4-dodecylmorpholine;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h2-16H2,1H3;1H |
InChI Key |
HSZNOQHSRINWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCOCC1.Cl |
Origin of Product |
United States |
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